

In-Depth Technical Guide to (Z)-10-Hexadecenal (10Z-Hexadecenal)

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Compound of Interest

Compound Name: 10Z-Hexadecenal

Cat. No.: B580881

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Abstract

This technical guide provides a comprehensive overview of (Z)-10-Hexadecenal, a significant semiochemical in insect communication. The document details its chemical and physical properties, outlines its primary biological function as a sex pheromone, and presents relevant experimental methodologies for its synthesis, analysis, and bioactivity assessment. Included are structured data tables for quantitative analysis and detailed diagrams of pertinent biological and experimental workflows to support advanced research and development applications.

Chemical Identity and Properties

(Z)-10-Hexadecenal, with the CAS Number 68279-24-3, is a monounsaturated fatty aldehyde. It plays a crucial role as a minor but essential component of the female sex pheromone blend of several lepidopteran species, most notably the yellow peach moth, *Dichocrocis punctiferalis* (also known as *Conogethes punctiferalis*).^{[1][2]} While the major component of this moth's pheromone is the (E)-isomer, the presence of (Z)-10-Hexadecenal is critical for optimal male attraction.^[1]

Chemical Data

Property	Value	Source
CAS Number	68279-24-3	Generic
Molecular Formula	C ₁₆ H ₃₀ O	Generic
Molecular Weight	238.41 g/mol	Generic
IUPAC Name	(Z)-hexadec-10-enal	Generic
Synonyms	(Z)-10-Hexadecenal, 10-hexadecenal, Z	Generic
Chemical Class	Fatty Aldehyde	Generic

Physical Properties

Property	Value	Notes
Appearance	Oily liquid (presumed)	Based on similar long-chain aldehydes
Boiling Point	Not specified	-
Solubility	Soluble in organic solvents	Expected for a long-chain fatty aldehyde
Storage	Powder: -20°C for 3 years; In solvent: -80°C for 1 year	[3]

Biological Function and Significance

(Z)-10-Hexadecenal is primarily recognized for its role as an insect sex pheromone. In the yellow peach moth, *Dichocrocis punctiferalis*, it acts synergistically with the major pheromone component, (E)-10-hexadecenal. Field studies have demonstrated that traps baited with a mixture of the (E) and (Z) isomers are significantly more effective at capturing male moths than traps baited with the (E)-isomer alone.[1] This highlights the importance of precise isomeric ratios in chemical communication for reproductive isolation and mate recognition.

Pheromonal Activity in *Dichocrocis punctiferalis*

The optimal blend for attracting male *D. punctiferalis* varies slightly based on geographic population, but generally contains a high percentage of the (E)-isomer.

Isomer Ratio (E:Z)	Efficacy	Source
9:1	Caught 4 times as many males as the (E)-isomer alone in field tests.	[1]
85:15	Detected in the pheromone gland of Korean populations.	[4]
100:8	Found to be most attractive in studies in China.	[4]

Experimental Protocols

This section details the methodologies for the synthesis, analysis, and bioassay of (Z)-10-Hexadecenal.

Chemical Synthesis: Wittig Reaction (General Protocol)

The Z-configuration of the double bond in **10Z-Hexadecenal** can be achieved with high stereoselectivity using a Wittig reaction with a non-stabilized ylide. The following is a generalized protocol.

Objective: To synthesize an alkene from an aldehyde and a phosphonium ylide.

Materials:

- Triphenylphosphine
- An appropriate alkyl halide (e.g., 1-bromohexane to form the C₆H₁₃ side chain)
- A suitable aldehyde (e.g., 10-oxodecanal)
- A strong, non-nucleophilic base (e.g., n-butyllithium, sodium hydride)
- Anhydrous ether or THF

- Standard glassware for organic synthesis under inert atmosphere

Procedure:

- **Preparation of the Phosphonium Salt:** Triphenylphosphine is reacted with the alkyl halide in a suitable solvent to form the corresponding phosphonium salt. The salt is typically a stable solid that can be isolated and purified.
- **Generation of the Ylide (Wittig Reagent):** The phosphonium salt is suspended in an anhydrous solvent (e.g., THF) under an inert atmosphere (e.g., argon). A strong base, such as n-butyllithium, is added dropwise at a low temperature (e.g., 0°C or -78°C) to deprotonate the carbon adjacent to the phosphorus, forming the ylide. The formation of the ylide is often indicated by a color change.
- **Reaction with the Aldehyde:** The aldehyde, dissolved in the same anhydrous solvent, is added slowly to the ylide solution at low temperature. The reaction mixture is then allowed to warm to room temperature and stirred for several hours.
- **Workup and Purification:** The reaction is quenched, typically with water or a saturated aqueous solution of ammonium chloride. The organic product is extracted with a nonpolar solvent (e.g., hexane or ether). The crude product is then purified, commonly by column chromatography on silica gel, to separate the desired (Z)-alkene from the triphenylphosphine oxide byproduct and any (E)-isomer that may have formed.

Analytical Method: Gas Chromatography-Electroantennographic Detection (GC-EAD)

GC-EAD is a powerful technique used to identify which compounds in a complex mixture are biologically active (i.e., can be detected by an insect's antenna).

Objective: To identify compounds in a pheromone gland extract that elicit an electrical response from a male moth's antenna.

Instrumentation:

- Gas chromatograph (GC) with a flame ionization detector (FID)

- Electroantennography (EAD) system, including micromanipulators, electrodes, and an amplifier
- Effluent splitter to direct the GC column output to both the FID and the antennal preparation

Procedure:

- **Sample Preparation:** The pheromone gland is excised from a virgin female moth and extracted in a small volume of a suitable solvent like hexane.
- **Antenna Preparation:** A male moth is immobilized, and one of its antennae is excised. The antenna is mounted between two electrodes (a recording and a reference electrode) using conductive gel.
- **GC Analysis:** The extract is injected into the GC. The GC program is set to separate the individual components of the extract over time.
- **EAD Recording:** As the separated compounds elute from the GC column, the effluent is split. One portion goes to the FID, which generates a chromatogram. The other portion is passed over the prepared antenna in a stream of humidified, purified air.
- **Data Analysis:** When a biologically active compound passes over the antenna, it causes a depolarization of the olfactory receptor neurons, which is detected as a negative voltage deflection (an EAD response). By comparing the timing of the EAD responses with the peaks on the FID chromatogram, the active compounds can be identified.

Bioassay: Wind Tunnel Experiment (General Protocol)

Wind tunnel assays are used to study the behavioral responses of insects to olfactory cues in a controlled environment that simulates natural conditions.

Objective: To quantify the behavioral responses of male moths to synthetic pheromone blends.

Materials:

- Wind tunnel with controlled airflow, temperature, and light conditions

- Pheromone dispenser (e.g., rubber septum) loaded with a precise amount of the synthetic pheromone blend
- Release cage for the male moths
- Video recording equipment for later analysis

Procedure:

- **Moth Preparation:** Male moths are typically used 2-3 days after emergence and are acclimatized to the wind tunnel conditions before the experiment.
- **Pheromone Application:** A rubber septum or other dispenser is loaded with a specific concentration and ratio of the synthetic pheromone components dissolved in a solvent like hexane. The dispenser is placed upwind in the tunnel.
- **Behavioral Observation:** A single male moth is released from a cage at the downwind end of the tunnel. Its flight behavior in response to the pheromone plume is observed and recorded. Key behaviors to quantify include:
 - **Activation:** Percentage of males that initiate flight.
 - **Upwind Flight:** Percentage of males that fly towards the pheromone source.
 - **Landing:** Percentage of males that land on or near the pheromone source.
- **Data Analysis:** The percentages of males exhibiting each behavior are calculated for different pheromone blends or concentrations. This allows for a quantitative comparison of the attractiveness of different stimuli.

Signaling Pathway and Mechanism of Action

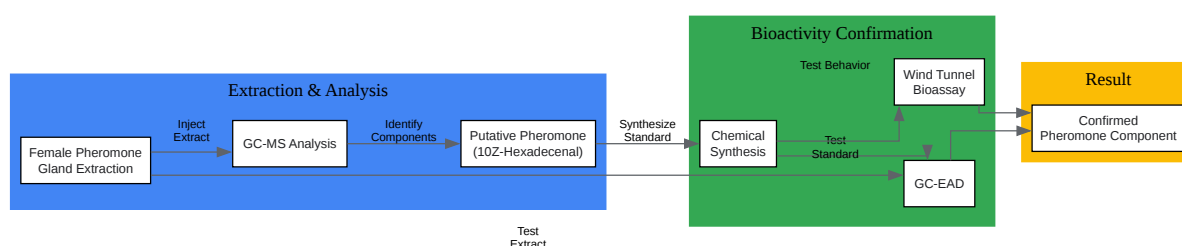
While the specific olfactory receptor for (Z)-10-Hexadecenal has not been definitively identified, the general mechanism for aldehyde pheromone detection in insects is well-understood.

Pheromone Reception and Signal Transduction:

- **Binding and Transport:** Pheromone molecules enter the pores of the sensory hairs (sensilla) on the male moth's antennae. Inside the sensillum lymph, they are bound by Pheromone Binding Proteins (PBPs).
- **Receptor Activation:** The PBP-pheromone complex transports the lipophilic aldehyde to the dendrites of Olfactory Receptor Neurons (ORNs). Here, the pheromone binds to a specific Olfactory Receptor (OR).
- **Signal Transduction:** Insect ORs are ligand-gated ion channels. They form a heterodimeric complex with a highly conserved co-receptor called Orco. Upon pheromone binding to the OR, the OR-Orco complex undergoes a conformational change, opening the ion channel.
- **Depolarization and Action Potential:** The influx of cations (such as Na^+ and Ca^{2+}) through the opened channel depolarizes the ORN membrane. If this depolarization reaches the threshold, it triggers an action potential (a nerve impulse).
- **Signal to the Brain:** The action potential travels down the axon of the ORN to the antennal lobe of the insect's brain. Neurons that express the same OR converge on the same glomerulus in the antennal lobe. This spatial pattern of activation in the brain is interpreted as a specific odor, leading to a behavioral response (e.g., upwind flight towards the female).

Visualizations

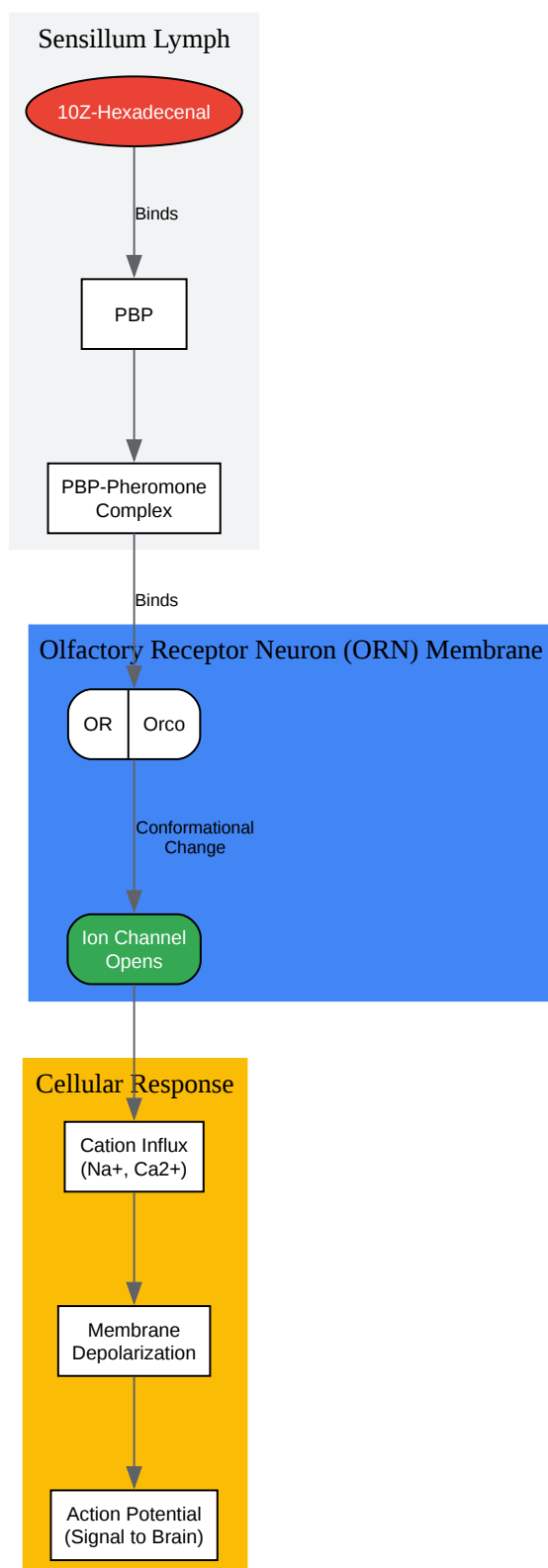
Experimental Workflow: Pheromone Identification



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Caption: Workflow for the identification and confirmation of **10Z-Hexadecenal** as a pheromone.

Signaling Pathway: Insect Olfaction



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Caption: Generalized signaling pathway for aldehyde pheromone reception in insects.

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